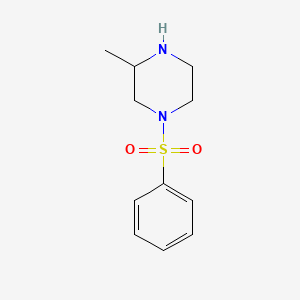

1-Benzenesulfonyl-3-methyl-piperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-10-9-13(8-7-12-10)16(14,15)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXQHYPXYVJEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696503 | |

| Record name | 1-(Benzenesulfonyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782443-87-2 | |

| Record name | 1-(Benzenesulfonyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzenesulfonyl-3-methyl-piperazine: Synthesis, Characterization, and Medicinal Chemistry Applications

This guide provides a comprehensive technical overview of 1-Benzenesulfonyl-3-methyl-piperazine, a heterocyclic compound of significant interest in modern medicinal chemistry. While this specific molecule is not extensively documented in public literature, its structure combines two well-established pharmacophores: the benzenesulfonyl group and the 3-methylpiperazine scaffold. By leveraging extensive data on these related chemical classes, this document serves as an expert guide for researchers, scientists, and drug development professionals. We will explore its probable synthesis, mechanisms of action, analytical characterization, and potential as a building block for novel therapeutics, grounding our discussion in established chemical principles and field-proven insights.

The piperazine ring is a renowned "privileged scaffold" in drug discovery, forming the core of numerous approved drugs targeting a wide array of conditions, from parasitic infections to central nervous system disorders.[1][2] Its derivatives are particularly valued for their ability to modulate the monoamine pathway, influencing dopaminergic, noradrenergic, and serotoninergic systems.[3][4] The addition of a benzenesulfonyl moiety introduces a functional group known to confer a range of biological activities, including enzyme inhibition and antioxidant properties.[5] This guide synthesizes these foundational concepts to build a robust, scientifically-grounded profile of 1-Benzenesulfonyl-3-methyl-piperazine.

Chemical & Physical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The properties for 1-Benzenesulfonyl-3-methyl-piperazine are predicted based on its constituent functional groups.

| Property | Predicted Value / Description |

| IUPAC Name | 1-(Benzenesulfonyl)-3-methylpiperazine |

| Molecular Formula | C₁₁H₁₆N₂O₂S |

| Molecular Weight | 240.32 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid or powder. |

| Solubility | Likely soluble in organic solvents such as dichloromethane and chloroform; low solubility expected in water.[6] |

| Chirality | Chiral center at the C3 position of the piperazine ring. |

| Core Functional Groups | Benzenesulfonamide, secondary amine, tertiary amine. |

Synthesis and Mechanism

The most direct and industrially relevant synthesis for 1-Benzenesulfonyl-3-methyl-piperazine is the nucleophilic substitution reaction between 3-methylpiperazine and benzenesulfonyl chloride. This is a classic sulfonylation reaction.

Causality of Experimental Design: The choice of an alkaline base (e.g., triethylamine or NaOH) is crucial; it serves to deprotonate the secondary amine of the 3-methylpiperazine, increasing its nucleophilicity to attack the electrophilic sulfur atom of the benzenesulfonyl chloride. The base also neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. An aprotic solvent like dichloromethane (DCM) is selected to dissolve the reactants without interfering with the reaction mechanism. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction rate and then allowed to proceed at room temperature to ensure completion.

Detailed Experimental Protocol: Synthesis of 1-Benzenesulfonyl-3-methyl-piperazine

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylpiperazine (1.0 eq) in dichloromethane (DCM, 10 volumes).

-

Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of benzenesulfonyl chloride (1.05 eq) in DCM (2 volumes) dropwise to the cooled mixture over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the mixture by adding deionized water (10 volumes). Transfer the mixture to a separatory funnel and extract the organic layer.

-

Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Isolation: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1-Benzenesulfonyl-3-methyl-piperazine.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-Benzenesulfonyl-3-methyl-piperazine.

Applications in Drug Discovery & Medicinal Chemistry

The 1-Benzenesulfonyl-3-methyl-piperazine scaffold is a promising starting point for developing novel therapeutic agents, particularly for central nervous system (CNS) disorders.[3]

Pharmacological Significance: Piperazine derivatives are well-known CNS stimulants, primarily acting on dopaminergic, noradrenergic, and serotoninergic pathways.[4] Many exhibit effects as serotonin receptor agonists.[4] The benzenesulfonamide group is a key feature in many enzyme inhibitors and can improve pharmacokinetic properties.[5] The hybridization of these two moieties suggests potential applications in developing novel antidepressants, anxiolytics, or antipsychotics.[3] The methyl group at the 3-position introduces chirality, which can be exploited to achieve greater selectivity and potency for specific biological targets.

Hypothesized Mechanism of Action: Based on structurally related compounds, 1-Benzenesulfonyl-3-methyl-piperazine likely acts as a modulator of monoamine neurotransmission. It may function as a serotonin (5-HT) receptor agonist or a reuptake inhibitor, leading to increased synaptic levels of serotonin. This mechanism is central to the action of many antidepressant medications.

Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of action via serotonin reuptake inhibition.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of a synthesized compound. A combination of spectroscopic and chromatographic techniques is standard practice.

Self-Validation and Trustworthiness: The combination of methods described below provides a self-validating system. Mass spectrometry confirms the molecular weight, ¹H and ¹³C NMR confirm the specific chemical structure and connectivity of atoms, and HPLC provides a quantitative measure of purity. Concordance across all three methods establishes a high degree of confidence in the sample's integrity.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | - Aromatic protons (benzenesulfonyl group): Multiplet around δ 7.5-7.9 ppm.- Piperazine ring protons: Complex multiplets between δ 2.5-3.8 ppm.- Methyl protons: Doublet around δ 1.1-1.3 ppm.- NH proton (if not exchanged): Broad singlet, variable chemical shift. |

| ¹³C NMR (CDCl₃) | - Aromatic carbons: Peaks in the δ 125-140 ppm region.- Piperazine ring carbons: Peaks in the δ 40-60 ppm region.- Methyl carbon: Peak around δ 15-20 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 241.10. Characteristic fragmentation patterns for piperazine derivatives may also be observed.[7] |

| FT-IR (KBr) | - S=O stretching (sulfonamide): Strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹.- C-H stretching (aromatic and aliphatic): Peaks around 3100-2850 cm⁻¹.- N-H stretching (secondary amine): Peak around 3300 cm⁻¹. |

Standard Protocol: HPLC-UV Purity Analysis

This protocol is adapted from validated methods for analyzing piperazine derivatives.[7]

-

System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient Elution:

-

Start with 95% A / 5% B.

-

Ramp to 5% A / 95% B over 10 minutes.

-

Hold for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Safety & Handling

Field-Proven Insights: Based on the known toxicology of related piperazine derivatives, 1-Benzenesulfonyl-3-methyl-piperazine should be handled with appropriate caution. Piperazine compounds can be CNS stimulants, and reported toxic effects include agitation, anxiety, and cardiac symptoms.[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

Toxicity: While specific data is unavailable, assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Avoid direct contact.

Conclusion

1-Benzenesulfonyl-3-methyl-piperazine represents a molecule with significant untapped potential in medicinal chemistry. By combining the privileged piperazine scaffold with the versatile benzenesulfonyl group, it offers a robust starting point for the design of novel enzyme inhibitors and CNS-active agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore its properties and applications. As drug development continues to seek novel chemical matter, the logical and systematic exploration of such hybrid scaffolds will be indispensable for discovering the next generation of therapeutics.

References

-

Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

-

Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 1-Benzyloxycarbonyl-(S)-3-methylpiperazine. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). 1-Benzyloxycarbonyl-(S)-3-Methylpiperazine. Retrieved from [Link]

-

ResearchGate. (2025, September 30). Synthesis and Activity of Benzenesulfonyl Piperazines. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

PubMed. (2024, June 24). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Retrieved from [Link]

-

PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

-

NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

-

Wiley Online Library. (2026, January 22). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

-

PubMed. (2011, July 11). Current awareness of piperazines: pharmacology and toxicology. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

- Google Patents. (n.d.). US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.

-

Quick Company. (n.d.). A Process For Preparing 1 Methyl 3 Phenylpiperazine. Retrieved from [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Benzyloxycarbonyl-(S)-3-methylpiperazine | Structure, Uses, Safety, Supplier & Pricing China [pipzine-chem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Benzenesulfonyl Piperazine Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonyl piperazine scaffold is a privileged structure in modern medicinal chemistry, giving rise to a diverse class of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. Their clinical efficacy is deeply rooted in a complex mechanism of action, primarily characterized by a multi-target engagement strategy involving serotonergic and dopaminergic pathways. This guide provides an in-depth exploration of the molecular pharmacology of benzenesulfonyl piperazine derivatives. We will dissect their interactions with key G protein-coupled receptors (GPCRs), delineate the subsequent intracellular signaling cascades, and present the validated experimental protocols required to characterize these interactions. The objective is to furnish researchers and drug developers with a comprehensive framework for understanding and advancing this important class of neurotherapeutics.

Introduction: The Rise of a Versatile Scaffold

The arylpiperazine moiety is a cornerstone of many CNS-active drugs.[1] When combined with a benzenesulfonyl group, the resulting scaffold exhibits a unique pharmacological profile, often characterized by high-affinity interactions with multiple neurotransmitter receptors.[2] This multi-target profile is a departure from the "single-target, single-effect" paradigm and is believed to underpin the broad therapeutic window and atypical properties of compounds in this class, such as antipsychotic effects with reduced extrapyramidal symptoms.

One notable example is Sunepitron, which has been identified as a selective serotonin 5-HT1A autoreceptor agonist, α2-adrenergic antagonist, and dopamine D2 agonist, highlighting its potential as an anxiolytic and antidepressant.[3] The therapeutic promise of these compounds lies in their ability to modulate the delicate balance of neurotransmission in the brain, primarily through simultaneous engagement of the serotonin and dopamine systems.

Core Mechanism: A Symphony of Receptor Interactions

The primary mechanism of action for most therapeutically relevant benzenesulfonyl piperazine compounds is their dual interaction with serotonin (5-HT) and dopamine (D) receptors.[4][5]

-

Serotonin 5-HT1A Receptor Agonism/Partial Agonism: A hallmark of this class is high-affinity binding to the 5-HT1A receptor.[6][7] These compounds often act as agonists or partial agonists at this site. The 5-HT1A receptor is a Gαi-coupled receptor; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This action, particularly at presynaptic autoreceptors, reduces the firing rate of serotonergic neurons, contributing to anxiolytic and antidepressant effects.[3]

-

Dopamine D2 Receptor Antagonism/Partial Agonism: Concurrently, these compounds frequently display affinity for D2-like dopamine receptors (D2, D3, D4).[8][9] Many act as antagonists or partial agonists. The D2 receptor is also coupled to Gαi, and its blockade in mesolimbic pathways is a well-established mechanism for antipsychotic efficacy. Partial agonism, as seen with drugs like aripiprazole, offers a mechanism for stabilizing dopamine signaling—blocking hyperdopaminergic activity while stimulating in hypodopaminergic conditions.[5]

This dual-action profile is critical. The 5-HT1A agonism is thought to mitigate the motor side effects (extrapyramidal symptoms) typically associated with potent D2 receptor blockade by enhancing dopamine release in the nigrostriatal pathway.

Receptor Binding Affinities

The precise pharmacological effect of a given compound is dictated by its affinity (measured as the inhibition constant, Ki) for various receptors. High affinity (low Ki value) indicates a strong interaction. Below is a table summarizing representative binding affinities for compounds within the broader arylpiperazine class, which includes the benzenesulfonyl piperazine scaffold.

| Compound Class/Example | 5-HT1A Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity Profile | Source(s) |

| Arylpiperazine Derivative 27 | 0.44 | - | - | High affinity for 5-HT1A and σ1 | [6] |

| Phenylpiperazine (2-MPP) | 35 | - | - | 100-fold selectivity for 5-HT1 sites | [10] |

| Thiophenephenyl N-phenylpiperazine 6a | - | ~700 | 1.4 | ~500-fold selective for D3 vs. D2 | [9] |

| Substituted Arylpiperazine 18 | 0.6 | - | - | High-affinity 5-HT1A ligand | [7] |

Note: Data is compiled from multiple sources to illustrate the range of affinities and selectivities achievable with the arylpiperazine scaffold. Specific Ki values for benzenesulfonyl piperazine compounds would require dedicated experimental determination as described in Section 4.

Downstream Signaling Pathways

The binding of a benzenesulfonyl piperazine ligand to its target receptors initiates a cascade of intracellular events. The functional outcome—agonist, antagonist, or partial agonist activity—determines the physiological response.

-

At 5-HT1A Receptors (Gαi-coupled): As an agonist, the compound stabilizes an active receptor conformation, promoting the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels modulates the activity of Protein Kinase A (PKA) and downstream cellular processes.[11]

-

At D2 Receptors (Gαi-coupled): As an antagonist, the compound binds to the receptor but does not induce the conformational change necessary for G protein activation. It competitively blocks the binding of endogenous dopamine, thereby preventing the inhibition of adenylyl cyclase and maintaining baseline cAMP levels. As a partial agonist, it provides a sub-maximal response, acting as a functional antagonist in the presence of a full agonist (dopamine).

The interplay between these pathways is visualized below.

Caption: Figure 1. Modulatory Action on Gαi-Coupled Pathways.

Key Experimental Validation Protocols

Characterizing the mechanism of action of a novel benzenesulfonyl piperazine compound requires a systematic, multi-assay approach. The following protocols represent the gold standard for determining receptor affinity and functional activity.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This competitive binding assay quantifies the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.[12][13]

Causality: The choice of a filtration-based assay is predicated on the need to physically separate the receptor-bound radioligand from the unbound radioligand in the solution.[14] This separation is critical for accurate quantification. The use of cell membranes expressing the target receptor provides a biologically relevant system that is stable and amenable to high-throughput screening.[15]

Caption: Figure 2. Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture and harvest cells (e.g., HEK293) stably expressing the human receptor of interest (e.g., D2 or 5-HT1A).

-

Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).[15]

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.[15]

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).

-

-

Assay Execution:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2 receptors), and serially diluted concentrations of the benzenesulfonyl piperazine test compound.

-

Define wells for "total binding" (no test compound) and "non-specific binding" (a high concentration of a known, non-radioactive ligand to saturate the receptors).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[15]

-

-

Separation and Quantification:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B), which traps the membranes.[14]

-

Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

-

Dry the filter plate, add a scintillation cocktail, and count the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis (Self-Validating System):

-

Subtract the non-specific binding counts from all other measurements to determine specific binding.

-

Plot the specific binding counts against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. This calculation normalizes the result, making it independent of assay conditions.

-

Protocol 2: cAMP Accumulation Assay (Functional Activity Determination)

This cell-based functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels.[16]

Causality: Since both 5-HT1A and D2 receptors are Gαi-coupled, their activation inhibits adenylyl cyclase. To measure this inhibition, the enzyme must first be stimulated. This is achieved using an agent like forskolin, which directly activates adenylyl cyclase.[11] An agonist will reduce this forskolin-stimulated cAMP production, while an antagonist will block the ability of another agonist to reduce it. This experimental design creates a dynamic range in which inhibitory signals can be reliably detected.

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture cells stably expressing the receptor of interest to near confluency (e.g., 60-80%).[17]

-

Harvest the cells, centrifuge, and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). The PDE inhibitor is crucial to prevent the degradation of cAMP, ensuring the signal accumulates for detection.

-

-

Assay Execution (Agonist Mode):

-

Dispense the cell suspension into a 96-well plate.

-

Add serially diluted concentrations of the benzenesulfonyl piperazine test compound.

-

Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Assay Execution (Antagonist Mode):

-

Pre-incubate the cells with serially diluted concentrations of the test compound.

-

Add a fixed concentration of a known reference agonist (at its EC80 concentration) to challenge the system.

-

Add forskolin and incubate as in the agonist mode.[11]

-

-

Detection and Analysis:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify cAMP levels using a commercially available kit, typically based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence).[18][19] In these kits, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody.[19]

-

For agonist mode, plot the detection signal against the log of compound concentration to determine the EC50 (potency) and the maximal effect (efficacy). A decrease in signal indicates agonist activity.

-

For antagonist mode, plot the signal against the log of test compound concentration to determine the IC50, which can be used to calculate the antagonist constant (Kb). An antagonist will reverse the signal decrease caused by the reference agonist.

-

Conclusion and Future Directions

The benzenesulfonyl piperazine scaffold represents a highly successful platform for the development of multi-target CNS therapeutics. Their mechanism of action, centered on the balanced modulation of 5-HT1A and D2 receptors, offers a pathway to potent therapeutic effects with improved safety profiles. The experimental protocols detailed herein provide a robust and validated framework for elucidating the precise affinity and functional activity of novel compounds in this class. Future research should focus on refining selectivity for specific dopamine (D3 vs. D2) and serotonin receptor subtypes to further tailor therapeutic actions and minimize off-target effects. Additionally, exploring biased agonism at these receptors may unlock new mechanisms to separate desired therapeutic outcomes from adverse effects.

References

-

Wang, G., Li, J., et al. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. ResearchGate. Available at: [Link]

-

Yildiz, I., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]

-

Di Pietro, O., et al. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. Available at: [Link]

- Hergenrother, P. J., et al. (n.d.). Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof. Google Patents.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Zhuang, J., et al. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central. Available at: [Link]

-

Ullah, N. (2013). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. PubMed. Available at: [Link]

-

Lyon, R. A., et al. (1986). Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. PubMed. Available at: [Link]

-

Sudo, M., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. Available at: [Link]

-

Yuan, Y., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

-

Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. PubMed. Available at: [Link]

-

Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]

-

ResearchGate. (2025). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]

-

Therien, A. G., et al. (2025). Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain. PubMed. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Patsnap Synapse. Available at: [Link]

-

Butini, S., et al. (n.d.). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC. Available at: [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

-

Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

-

accessdata.fda.gov. (2009). 22442Orig1s000. accessdata.fda.gov. Available at: [Link]

-

Hunskaar, S., & Donnell, D. (1991). Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions. PubMed. Available at: [Link]

-

Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. PubMed. Available at: [Link]

-

Al-Salahi, R., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. PubMed. Available at: [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. Available at: [Link]

-

ResearchGate. (2025). Crystal structures of dual dopamine D2 and serotonin 5-HT1A active arylpiperidinyl-2(1H)-3,4-dihydroquinolinones. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Synephrine. Wikipedia. Available at: [Link]

-

Sudo, M., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. revvity.com [revvity.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. revvity.com [revvity.com]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Strategic Guide to Structure-Activity Relationships in Drug Design

Introduction: The Enduring Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a multitude of clinically successful drugs across diverse therapeutic areas is a testament to its remarkable versatility and favorable physicochemical properties.[3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperazine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices in drug design, moving beyond a mere listing of observations to a deeper understanding of how to strategically manipulate the piperazine scaffold to achieve desired pharmacological outcomes.[5][6]

The enduring appeal of the piperazine moiety stems from a unique combination of attributes that render it a "privileged scaffold" in drug discovery.[2][3][7] The two nitrogen atoms provide handles for facile chemical modification, allowing for the fine-tuning of critical drug-like properties.[5][8] These properties include aqueous solubility, lipophilicity, and basicity (pKa), which in turn govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[2][4] Furthermore, the inherent structural rigidity of the piperazine ring in its chair conformation, coupled with a degree of conformational flexibility, allows for optimal interactions with a wide range of biological targets.[5][6]

Core Principles of Piperazine SAR: A Causal Analysis

The pharmacological activity of piperazine derivatives is exquisitely sensitive to the nature and positioning of substituents on the heterocyclic ring. Understanding these relationships is paramount for rational drug design.

The Critical Role of N1 and N4 Substitutions

The two nitrogen atoms of the piperazine ring are the primary points of diversification and are instrumental in dictating the biological activity of the resulting derivatives.

-

N1-Substituents: The substituent at the N1 position often plays a crucial role in establishing key interactions with the biological target. For instance, in many G-protein coupled receptor (GPCR) ligands, an arylpiperazine moiety at N1 is a common feature, where the aromatic ring engages in π-π stacking or hydrophobic interactions within the receptor's binding pocket.[9] The nature of the aryl group (e.g., phenyl, pyridyl) and its substitution pattern can significantly impact potency and selectivity.

-

N4-Substituents: The N4 position is frequently utilized to introduce larger, more complex functionalities that can modulate pharmacokinetic properties or provide additional binding interactions.[3] For example, attaching bulky or flexible chains to the N4 nitrogen can influence solubility, metabolic stability, and receptor subtype selectivity. In the context of antipsychotic agents, long-chain substituents at N4 are often crucial for achieving the desired dopamine D2 and serotonin 5-HT2A receptor antagonism.[10][11]

Conformational Control and Bioisosteric Replacement

The conformational flexibility of the piperazine ring can be both an asset and a liability. While it allows for adaptation to various binding sites, a more rigid conformation can lead to higher affinity and selectivity.

-

Constrained Analogs: Introducing conformational constraints, such as fusing the piperazine ring to other cyclic systems, can lock it into a specific bioactive conformation. This strategy can reduce the entropic penalty of binding and improve potency.[3]

-

Bioisosteric Replacements: In some cases, replacing the piperazine ring with a bioisostere can be a fruitful strategy to overcome challenges related to metabolism, toxicity, or patentability.[12][13] Bioisosteres are chemical groups that have similar steric and electronic properties to the original group and can maintain or improve biological activity. Common bioisosteres for the piperazine ring include homopiperazine, diazabicycloalkanes, and various spirocyclic diamines.[12][14][15] The choice of a suitable bioisostere depends on the specific SAR of the compound series and the desired property improvements.

SAR of Piperazine Derivatives in Key Therapeutic Areas

The versatility of the piperazine scaffold is evident in its application across a wide spectrum of diseases. Here, we delve into the SAR of piperazine derivatives in three major therapeutic domains.

Central Nervous System (CNS) Disorders

Piperazine derivatives have made a significant impact on the treatment of CNS disorders, particularly as antipsychotics, antidepressants, and anxiolytics.[16][17]

-

Antipsychotics: Many atypical antipsychotics feature a piperazine moiety that is crucial for their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[10][11] The general pharmacophore for these agents often consists of an arylpiperazine group linked via an alkyl spacer to a distal aromatic or heterocyclic moiety. The nature of the aryl group on the piperazine and the length of the alkyl chain are critical determinants of receptor affinity and functional activity.[9]

-

Antidepressants: Piperazine derivatives have also been developed as potent and selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor agonists.[18][19] For instance, in a series of designed piperazine derivatives, compound 6a demonstrated high affinity for the 5-HT1A receptor (Ki = 1.28 nM) and significantly increased serotonin levels in the brain.[19] This highlights the potential of fine-tuning piperazine substituents to achieve specific neuropharmacological profiles.

Oncology

The piperazine scaffold is increasingly being incorporated into the design of novel anticancer agents, targeting various aspects of cancer cell biology.[20][21]

-

Kinase Inhibitors: Many successful kinase inhibitors, such as imatinib, incorporate a piperazine ring. The piperazine moiety often serves as a key linker element, connecting different pharmacophoric groups and contributing to favorable physicochemical properties that enhance bioavailability.[1]

-

Antiproliferative Agents: Novel piperazine derivatives have shown potent antiproliferative activity against a range of cancer cell lines.[22] For example, vindoline derivatives coupled with N-substituted piperazines have demonstrated significant growth inhibition, with the nature of the substituent on the piperazine ring being a key determinant of potency.[22] Specifically, derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring were found to be particularly potent.[22]

Inflammatory and Infectious Diseases

The anti-inflammatory and antimicrobial properties of piperazine derivatives have also been explored.

-

Anti-inflammatory Agents: Certain piperazine derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[23] In a study of novel flavone-piperazine derivatives, several compounds exhibited potent anti-inflammatory activity, suggesting that the piperazine moiety can be a valuable component in the design of new anti-inflammatory drugs.[23]

-

Antiviral Agents: A series of sulfonyl piperazine nucleozin derivatives were designed and synthesized as inhibitors of the influenza A virus. Several of these compounds exhibited moderate to good anti-influenza activity, with the 2,3-dichlorobenzene substituted analogue displaying the most remarkable in vitro activity.[24]

Data Presentation

Table 1: SAR of Piperazine Derivatives as 5-HT1A Receptor Ligands

| Compound | R1 | R2 | Ki (nM) for 5-HT1A Receptor | Reference |

| 6a | 4-Fluorophenyl | 2-Methoxyphenyl | 1.28 | [19] |

| 18a | 4-Chlorophenyl | 2-Pyrimidinyl | 5.43 | [19] |

Table 2: Antiproliferative Activity of Vindoline-Piperazine Derivatives

| Compound | N-Substituent on Piperazine | GI50 (µM) on MDA-MB-46 Breast Cancer Cells | Reference |

| 23 | 4-(Trifluoromethyl)benzyl | 1.00 | [22] |

| 25 | Bis(4-fluorophenyl)methyl | >10 | [22] |

Experimental Protocols

General Procedure for the Synthesis of N-Arylpiperazine Derivatives

This protocol describes a common method for the synthesis of N-arylpiperazines, which are key intermediates in the preparation of many biologically active piperazine derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired aniline (1.0 eq.) in a suitable solvent such as toluene or dioxane.

-

Addition of Reagents: Add bis(2-chloroethyl)amine hydrochloride (1.1 eq.) and a base such as sodium carbonate (3.0 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylpiperazine.

-

Characterization: Confirm the structure of the product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol for In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of piperazine derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-46) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test piperazine derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration that causes 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.

Visualization of Key Concepts

Caption: Key structural modifications of the piperazine scaffold and their impact on biological activity and ADME properties.

Caption: General pharmacophore model for piperazine-based atypical antipsychotics.

Conclusion and Future Perspectives

The piperazine scaffold continues to be a highly valuable and versatile building block in the design of new therapeutic agents. A thorough understanding of the structure-activity relationships of piperazine derivatives is essential for medicinal chemists to rationally design and optimize compounds with improved potency, selectivity, and pharmacokinetic properties. The principles outlined in this guide, from the strategic modification of N1 and N4 substituents to the application of conformational constraints and bioisosteric replacements, provide a solid foundation for the successful development of novel piperazine-based drugs. Future research in this area will likely focus on the development of more sophisticated synthetic methodologies for the derivatization of the piperazine ring, as well as the exploration of novel biological targets for piperazine-containing compounds. The continued application of computational chemistry and structural biology will further enhance our ability to design the next generation of piperazine-based medicines.

References

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (n.d.). MDPI. [Link]

-

Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. (2023). Bentham Science Publishers. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). FLORE. [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). PubMed. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.). Taylor & Francis Online. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

- Antipsychotic piperazine and piperadine derivatives. (n.d.).

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Publications. [Link]

-

The medicinal chemistry of piperazines: A review. (2024). PubMed. [Link]

-

SAR studies of piperazine derivatives as antidepressant compounds. (n.d.). ResearchGate. [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Ingenta Connect. [Link]

-

Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. (n.d.). PubMed. [Link]

-

synthesis and biological evaluation of some novel piperazine derivatives. (2025). ResearchGate. [Link]

-

Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). PubMed. [Link]

-

Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2025). ResearchGate. [Link]

-

Ring Bioisosteres. (2024). Cambridge MedChem Consulting. [Link]

-

Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Taylor & Francis Online. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publisher. [Link]

-

The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). Bentham Science. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (n.d.). ResearchGate. [Link]

-

Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). PubMed. [Link]

-

Tactical Approaches to Interconverting GPCR Agonists and Antagonists. (n.d.). ACS Publications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date [flore.unifi.it]

- 8. eurekaselect.com [eurekaselect.com]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 13. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. researchgate.net [researchgate.net]

- 15. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benthamdirect.com [benthamdirect.com]

Introduction: The Benzenesulfonyl Piperazine Scaffold

An In-Depth Technical Guide to Benzenesulfonyl Piperazines: Synthesis, SAR, and Therapeutic Applications

The benzenesulfonyl piperazine core is a privileged scaffold in medicinal chemistry, representing a confluence of synthetic accessibility, structural versatility, and potent biological activity. This motif, characterized by a piperazine ring N-substituted with a benzenesulfonyl group, serves as the foundation for a multitude of compounds across diverse therapeutic areas. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a flexible yet constrained backbone, ideal for interacting with various biological targets.[1] The benzenesulfonyl moiety not only influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, but also provides critical interaction points for receptor binding.

The widespread interest in this scaffold is underpinned by its cost-effective synthesis and generally low toxicity, making it an attractive starting point for drug discovery campaigns.[2] From targeting central nervous system (CNS) disorders to developing novel antimicrobial and anticancer agents, benzenesulfonyl piperazine derivatives have demonstrated a remarkable breadth of pharmacological potential.[3][4][5] This guide provides a comprehensive overview of their synthesis, explores the nuanced structure-activity relationships (SAR) that govern their efficacy, and details their applications in modern drug development.

Core Synthesis Strategies

The synthesis of benzenesulfonyl piperazines is typically straightforward, primarily relying on the nucleophilic substitution reaction between a piperazine derivative and a substituted benzenesulfonyl chloride. This robust reaction allows for extensive diversification at multiple points, enabling the generation of large compound libraries for screening.

General Synthesis Workflow

The fundamental synthetic route involves the reaction of piperazine (or a pre-substituted piperazine) with a selected benzenesulfonyl chloride in the presence of a base in an appropriate solvent. The choice of solvent and base is critical for optimizing reaction yield and purity. Dichloromethane (DCM) is a common solvent, and an excess of piperazine can serve as both the reactant and the base, or an external base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.[2][6] Further functionalization can be achieved on the second nitrogen of the piperazine ring.

Caption: Generalized synthetic workflow for benzenesulfonyl piperazine derivatives.

Experimental Protocol: Synthesis of 1-(p-bromobenzenesulfonyl)piperazine

This protocol describes a representative synthesis of a core intermediate, adapted from established patent literature.[6] It demonstrates the fundamental sulfonamide formation reaction.

Materials:

-

Piperazine (3.0 eq)

-

p-Bromobenzenesulfonyl chloride (1.0 eq)

-

Dichloromethane (DCM)

-

Methanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a water bath for cooling, add piperazine (0.3 mol) to DCM (50 mL). Stir until the solid dissolves to form a suspension.

-

Addition of Sulfonyl Chloride: Slowly add a solution of p-bromobenzenesulfonyl chloride (0.1 mol) in DCM (50 mL) dropwise to the piperazine suspension over 30 minutes.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Add deionized water (50 mL) to the reaction flask and transfer the mixture to a separatory funnel. Wash the organic layer. Separate the DCM layer and extract the aqueous layer again with DCM (50 mL).

-

Isolation: Combine the organic layers and remove the solvent (DCM) under reduced pressure using a rotary evaporator. This will yield a solid crude product.

-

Purification/Precipitation: Dissolve the solid in a minimal amount of methanol (approx. 30 mL). Slowly add deionized water (100 mL) to precipitate the product.

-

Final Product: Collect the resulting white solid by filtration, wash the filter cake with water, and dry under infrared light. The expected yield is approximately 80%.[6]

Structure-Activity Relationships (SAR)

The biological activity of benzenesulfonyl piperazines is highly tunable through chemical modification. The causality behind their efficacy lies in how specific substitutions on the benzenesulfonyl ring and the piperazine moiety alter the molecule's interaction with its biological target.

Key Modification Points and Their Impact

-

Benzenesulfonyl Ring Substituents: Modifications here primarily influence electronic properties and lipophilicity.

-

Electron-Withdrawing Groups (EWGs): Nitro groups (e.g., 2,4-dinitro) can drastically enhance activity, particularly in antimicrobial applications. This is attributed to the creation of an electron-deficient aromatic system, which can be crucial for specific enzyme interactions or cellular uptake.[2][7]

-

Halogens: Chloro, fluoro, or bromo substituents are common. They increase lipophilicity, which can improve membrane permeability, and can participate in halogen bonding with the target protein. Their position on the ring is critical for selectivity.[8]

-

-

Piperazine N4-Substituents: This is the most common site for diversification to achieve target selectivity. The nature of the substituent dictates the compound's pharmacological profile.

-

Aryl/Heteroaryl Groups: Phenyl or heteroaromatic rings at this position are key features of ligands for CNS receptors, such as dopamine and serotonin receptors.[9][10] These groups often engage in π-π stacking or hydrophobic interactions within the receptor's binding pocket.

-

Alkyl/Acyl Chains: These can act as linkers to other pharmacophores or be optimized to fit into specific hydrophobic pockets of an enzyme.[11][12]

-

Benzhydryl Groups: The bulky diphenylmethyl (benzhydryl) group is a common feature in compounds targeting CNS receptors and has also been explored in antimicrobial agents.[2][3][13]

-

Caption: Key structure-activity relationship (SAR) points for benzenesulfonyl piperazines.

| Target Class | Benzenesulfonyl Ring (R1) Modification | Piperazine N4 (R2) Modification | Resulting Effect | Reference |

| Antimicrobial | 2,4-Dinitro substitution | Benzhydryl or other lipophilic groups | Enhanced anti-tuberculosis activity | [2][7] |

| Anticancer | Dichloro substitution | Furoyl group | Potent activity, mechanism involves enzyme inhibition | [8] |

| CNS Receptors | Unsubstituted or simple halogens | Aryl or heteroaryl groups (e.g., phenyl, thiophene) | High affinity for D2/D3 dopamine receptors | [9][11] |

| CNS Receptors | Methoxy substitution | None (tryptamine linked to sulfonyl) | High affinity for 5-HT6 serotonin receptors | [14] |

| Enzyme Inhibitors | Varied substitutions | Benzoyl or Cinnamoyl amides | Tyrosinase inhibition | [15] |

Pharmacological Applications

The structural versatility of benzenesulfonyl piperazines has led to their investigation in numerous therapeutic areas.

Central Nervous System (CNS) Disorders

This is one of the most fruitful areas of research for this scaffold. Benzenesulfonyl piperazines are prominent ligands for dopamine and serotonin receptors, which are critical targets for treating neurological and psychiatric conditions.[5]

-

Dopamine Receptor Ligands: Many derivatives act as high-affinity ligands for D2 and D3 dopamine receptors.[11] N-phenylpiperazine analogs, in particular, can achieve high selectivity for the D3 versus the D2 subtype, which is a key goal in developing treatments for schizophrenia and substance abuse with fewer side effects.[9][16] The interaction often involves the aryl group on the N4 position of the piperazine fitting into a secondary binding pocket of the receptor.[17]

-

Serotonin Receptor Ligands: The scaffold is also integral to ligands for various serotonin (5-HT) receptors. For instance, N-arylsulfonyltryptamines show potent affinity for the 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease.[14] Other derivatives target the 5-HT1A receptor, relevant for anxiolytic and antidepressant effects.[18][19] The ability to create multi-target ligands that hit both dopamine and serotonin receptors is a promising strategy for developing novel antipsychotics.[10]

Caption: Major CNS receptor targets for benzenesulfonyl piperazine derivatives.

Anticancer Agents

The piperazine moiety is found in numerous FDA-approved anticancer drugs, and benzenesulfonyl piperazines are a promising class of investigational agents.[8][20] Their mechanisms of action are diverse and include:

-

Enzyme Inhibition: They can selectively inhibit tumor-associated enzymes like carbonic anhydrases (hCA IX, hCA XII) and matrix metalloproteinases (MMPs), which are involved in tumor growth, metastasis, and pH regulation.[3][21]

-

Cell Cycle Inhibition: Certain derivatives have been shown to arrest the cell cycle, preventing the uncontrolled proliferation of cancer cells.[4][20]

-

Targeted Molecular Therapy: The scaffold provides a basis for designing molecularly targeted agents with improved selectivity for cancer cells over healthy cells, potentially leading to lower toxicity.[6]

| Compound Class | Cancer Cell Lines | Potency (GI50/IC50) | Mechanism of Action | Reference |

| Vindoline-Piperazine Conjugates | Breast (MDA-MB-468) | 1.00 µM | Antiproliferative | [22] |

| Dichloro-benzenesulfonyl-piperazines | Various | Varies | Enzyme Inhibition | [8] |

| Pyrazoline Benzenesulfonamides | Lung (A549), Breast (MCF-7) | Sub-micromolar | COX-2, MMP Inhibition | [21] |

Antimicrobial Agents

With rising antimicrobial resistance, there is an urgent need for new classes of drugs. Benzenesulfonyl piperazines have demonstrated broad-spectrum activity.

-

Antibacterial/Antifungal: Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[3][23] The mechanism can involve the inhibition of essential bacterial enzymes, such as enoyl-acyl carrier protein reductase (ENR), which is vital for fatty acid biosynthesis.[24]

-

Antituberculosis: Specific hybrids, particularly those with dinitrobenzenesulfonamide moieties, exhibit excellent activity against Mycobacterium tuberculosis with low cytotoxicity, making them promising leads for anti-TB therapy.[2][7]

Future Perspectives

The benzenesulfonyl piperazine scaffold remains a highly dynamic and promising area of drug discovery. Future research is likely to focus on several key areas:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., both dopamine and serotonin receptors) is a sophisticated strategy for treating complex diseases like schizophrenia.[25]

-

Hybrid Molecules: The molecular hybridization approach, which combines the benzenesulfonyl piperazine core with other known pharmacophores (e.g., pyrazoline, amino acids), is a powerful tool for creating novel compounds with enhanced pharmacokinetic and pharmacodynamic properties.[2][21]

The continued exploration of this versatile chemical space, guided by a deep understanding of its synthesis and structure-activity relationships, will undoubtedly lead to the development of next-generation therapeutics.

References

-

Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available at: [Link]

- Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof. Google Patents.

-

The bioactivity of benzenesulfonyl hydrazones: A short review. PubMed. Available at: [Link]

-

Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. Available at: [Link]

-

Fused and Substituted Piperazines as Anticancer Agents: A Review. Semantic Scholar. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. National Institutes of Health (NIH). Available at: [Link]

-

Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central (PMC). Available at: [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Available at: [Link]

-

The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available at: [Link]

-

Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]

-

Synthesis and Activity of Benzenesulfonyl Piperazines. ResearchGate. Available at: [Link]

-

(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]

-

Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. PubMed. Available at: [Link]

-

Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. PubMed. Available at: [Link]

-

N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. PubMed. Available at: [Link]

-

Piperazine-containing anticancer agents having metal complexes. ResearchGate. Available at: [Link]

-

Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central (PMC). Available at: [Link]

-

New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. MDPI. Available at: [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PubMed Central (PMC). Available at: [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]

-

Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed. Available at: [Link]

-

Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. Available at: [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]

-

Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. Flintbox. Available at: [Link]

-

Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds-synthesis, biological activity, and structural evaluation. PubMed. Available at: [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available at: [Link]

-

Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. MDPI. Available at: [Link]

-

Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Available at: [Link]

-

Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PubMed Central (PMC). Available at: [Link]

-

Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. CN102838567B - Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds-synthesis, biological activity, and structural evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Available Technologies - NCI [techtransfer.cancer.gov]

- 17. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Challenge of Identifying CAS Number 20053-53-8

A comprehensive investigation into the chemical identity, research, and discovery related to CAS number 20053-53-8 has revealed a significant challenge: the provided CAS number does not correspond to a readily identifiable chemical substance in publicly available scientific and chemical databases.

This guide details the extensive search process undertaken and explains the implications of this finding for researchers, scientists, and drug development professionals.

Initial Search and Discovery Phase

The primary objective was to construct a detailed technical guide on the compound associated with CAS number 20053-53-8. The initial steps of this process involved a systematic search for the chemical name, synonyms, and fundamental properties of the substance. However, multiple comprehensive searches across various chemical and scientific databases yielded no direct results for this specific CAS number. The search results consistently returned information for other, unrelated compounds, most notably 2-Phenylpropionaldehyde (CAS 93-53-8) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (CAS 25952-53-8).

This lack of a direct match strongly suggests one of the following possibilities:

-

Incorrect CAS Number: The provided CAS number may contain a typographical error.

-

Obsolete CAS Number: The CAS number may have been withdrawn or replaced.

-

Undisclosed or Proprietary Substance: The compound may be a proprietary substance not listed in public databases.

-

Rare or Poorly Documented Compound: The substance may be of limited scientific or commercial interest and therefore not well-documented.

Verification and Further Investigation

To ensure the thoroughness of the investigation, a series of targeted searches were conducted to explicitly identify any chemical entity associated with CAS number 20053-53-8. These searches were designed to uncover any historical data, alternative identifiers, or less common database entries. Despite these efforts, no verifiable information linking this CAS number to a specific chemical structure or name could be found.

Implications for Researchers and Drug Development Professionals

The inability to identify a compound based on its CAS number presents a significant roadblock for any research or development activities. The Chemical Abstracts Service (CAS) registry number is a unique identifier for a specific chemical substance and is fundamental for:

-

Accurate identification and communication: Ensuring that researchers are studying and discussing the same compound.

-

Literature searches: Retrieving all relevant scientific literature on a substance.

-

Regulatory compliance: Correctly identifying substances for safety data sheets (SDS), and regulatory submissions.

-

Procurement: Ordering the correct chemical from suppliers.

Without a valid CAS number or a confirmed chemical name, it is impossible to proceed with the creation of an in-depth technical guide as requested. Key information such as molecular structure, physicochemical properties, mechanism of action, synthesis protocols, and toxicological data cannot be retrieved.

Conclusion and Recommendation

Based on a comprehensive and multi-faceted search, we must conclude that CAS number 20053-53-8 does not appear to be a valid or publicly searchable identifier for a chemical substance.

It is strongly recommended that the user verify the CAS number for accuracy. If the number is confirmed to be correct, it may be necessary to seek information from more specialized or private databases, or directly from the source that provided the CAS number.

Alternatively, providing the chemical name or any other known identifiers for the substance of interest would be essential to enable the creation of the requested in-depth technical guide. Until a verifiable chemical identity can be established, no further progress can be made on this topic.

An In-Depth Technical Guide to the Enzymatic Inhibition of Benzenesulfonyl Piperazine Hybrids

Introduction: The Strategic Convergence of Benzenesulfonyl and Piperazine Moieties in Drug Discovery

In the landscape of modern medicinal chemistry, the strategy of molecular hybridization has emerged as a powerful tool for the rational design of novel therapeutic agents. This approach involves the covalent linking of two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, and a more desirable pharmacokinetic profile. Among the myriad of successful hybrid scaffolds, the combination of a benzenesulfonyl group with a piperazine ring has garnered significant attention, leading to the development of potent inhibitors for a diverse range of enzymatic targets.

The benzenesulfonyl moiety, a well-established zinc-binding group, is a cornerstone of many classical enzyme inhibitors, most notably the sulfonamide class of carbonic anhydrase inhibitors. Its ability to coordinate with the zinc ion in the active site of metalloenzymes makes it a crucial pharmacophore for potent inhibition. On the other hand, the piperazine ring is a versatile heterocyclic scaffold frequently found in centrally active agents due to its favorable physicochemical properties, including its ability to cross the blood-brain barrier. The piperazine nucleus also offers multiple points for chemical modification, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic parameters.